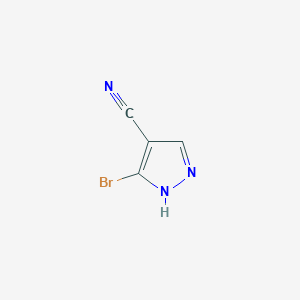
5-ブロモ-1H-ピラゾール-4-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H-pyrazole-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C4H2BrN3 . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a nitrile group on the pyrazole ring makes this compound particularly interesting for various chemical applications.
科学的研究の応用
Chemistry: 5-Bromo-1H-pyrazole-4-carbonitrile is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: In biological research, derivatives of 5-Bromo-1H-pyrazole-4-carbonitrile are studied for their potential as enzyme inhibitors or modulators of biological pathways. These compounds can be used to probe the function of specific proteins or enzymes.
Medicine: The compound and its derivatives have shown promise in the development of pharmaceuticals. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, 5-Bromo-1H-pyrazole-4-carbonitrile is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and versatility make it valuable for producing a wide range of products.
作用機序
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-1H-pyrazole-4-carbonitrile may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to participate in a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . These processes are crucial for energy production in cells, suggesting that 5-Bromo-1H-pyrazole-4-carbonitrile may impact cellular energy metabolism.
Result of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions , which could potentially lead to changes in cellular energy levels and other downstream effects.
Action Environment
It’s worth noting that the product is chemically stable under standard ambient conditions (room temperature)
準備方法
Synthetic Routes and Reaction Conditions: 5-Bromo-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the bromination of 1H-pyrazole-4-carbonitrile. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-1H-pyrazole-4-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: 5-Bromo-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions to form fused ring systems.
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-azido-1H-pyrazole-4-carbonitrile or 5-thiocyanato-1H-pyrazole-4-carbonitrile can be formed.
Coupling Products: Biaryl or heteroaryl compounds are typical products of coupling reactions.
Cyclization Products: Fused heterocyclic compounds with potential biological activity.
類似化合物との比較
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but with an amino group instead of a bromine atom.
5-Chloro-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of bromine.
5-Methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of bromine.
Uniqueness: 5-Bromo-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. The bromine atom also enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
5-bromo-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIXZUREPHIFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703808-52-9 |
Source


|
| Record name | 5-bromo-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)
![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2503654.png)
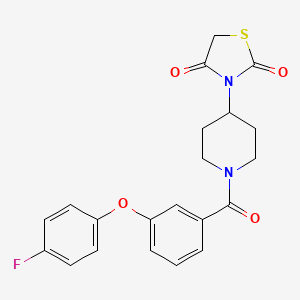


![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)
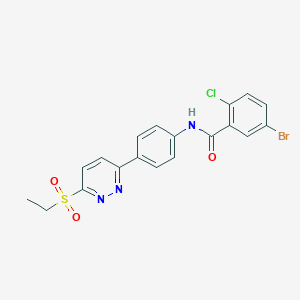
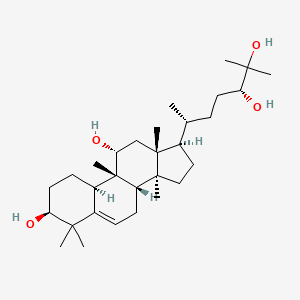
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)
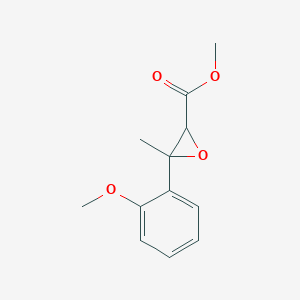

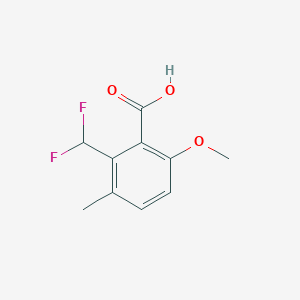

![4-ethoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2503673.png)
